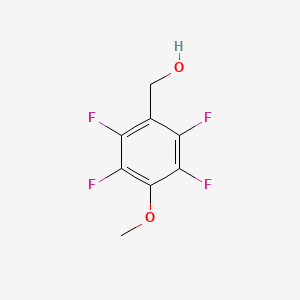

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Übersicht

Beschreibung

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .

Synthesis Analysis

The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .

Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is C9H8F4O2 . Its molecular weight is 224.15 .

Chemical Reactions Analysis

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Biomonitoring and Environmental Health

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol and its derivatives have been explored for their potential as biomarkers in environmental health studies. For example, 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid used in mosquito repellents. This study demonstrated its utility in assessing metofluthrin exposure in populations, highlighting its importance in environmental health research and public safety (Yoshida, 2015).

Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol plays a role as an intermediate in various chemical syntheses. For instance, it has been used in the synthesis of Tefluthrin, an insecticide, demonstrating the compound's versatility in the creation of complex organic molecules (Xiao-yan, 2006). Additionally, its derivatives have been used as protecting groups for carboxylic acids, illustrating its utility in facilitating certain chemical reactions (Yoo, Kim, & Kyu, 1990).

Photocatalysis and Material Science

The compound and its derivatives have applications in photocatalysis, a branch of material science. Selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-Methoxybenzyl alcohol, has been achieved using titanium dioxide under oxygen atmosphere. Such studies contribute to our understanding of photocatalytic processes and their potential applications in environmental remediation and energy conversion (Higashimoto et al., 2009).

Electrochemistry

In electrochemistry, the reduction of fluorinated aromatic carboxylic acids to produce 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol has been studied. These findings are significant in the context of developing novel methods for the synthesis of fluorinated organic compounds, which have widespread applications in pharmaceuticals and agrochemicals (Drakesmith, 1972).

Safety And Hazards

The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGXOUIWJIPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474837 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol | |

CAS RN |

35175-79-2 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

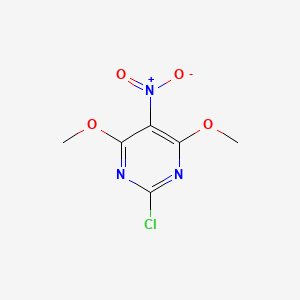

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)